molecular formula C11H8N4OS B2484651 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 107466-19-3

5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2484651
CAS No.: 107466-19-3
M. Wt: 244.27
InChI Key: PLUVWHRAFOQZME-UHFFFAOYSA-N
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Description

5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS RN: 156718-77-3; CID: 135521054) is a high-purity organic compound supplied as a powder for life science research. This chemical belongs to the phenylpyrazolo[3,4-d]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its role as a bioisosteric replacement of the adenine moiety of ATP. This structural similarity makes it a cornerstone for developing targeted protein kinase inhibitors . The core research value of this compound lies in its application as a key precursor and synthetic intermediate for the development of novel antineoplastic agents. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are extensively investigated for their potent inhibitory effects on multiple essential cancer targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR2), as well as kinases like CDK2 and GSK-3β . These inhibitors can induce cancer cell apoptosis, suppress cell cycle progression, and inhibit tumor cell migration, positioning them as promising candidates for multi-targeted cancer therapy strategies aimed at overcoming drug resistance . Researchers utilize this compound to synthesize novel analogs for evaluating cytotoxic activity, conducting mechanism-of-action studies, and performing molecular docking simulations to explore binding interactions within kinase domains . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans. Handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

5-phenyl-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-10-8-6-12-14-9(8)13-11(17)15(10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUVWHRAFOQZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with molecular targets such as epidermal growth factor receptor (EGFR) and protein tyrosine kinases, disrupting their normal function and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Conformational Analysis

Key structural variations among pyrazolo[3,4-d]pyrimidin-4-one derivatives include:

  • Dihedral Angles : In a survey of 13 related molecules, dihedral angles (between the pyrazolo and pyrimidine rings) ranged from 5.72° to 28.96°, with most active compounds falling between 20–27° . The target compound’s dihedral angle is likely within this range, suggesting a conformation favorable for target binding.
  • Substituent Effects: Position 1: Phenyl (target compound), 4-methylphenyl (), or tetrahydro-2H-pyran-4-yl (). Position 5: 2-Chloroethyl (), allyl (), or amino (). Position 6: Sulfanyl (target compound), pyridin-4-yl (), or benzyl ().
Key Insights:

Anti-inflammatory Activity: Derivatives with bulky lipophilic groups (e.g., 4-bromophenyl in 11e) exhibit enhanced activity due to increased membrane penetration (C log P = 4.2) . Substitutions at position 6 (e.g., thiazolyl in 11e) improve target specificity while reducing ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).

Antifungal Activity :

  • Chiral substituents (e.g., in 8Vc ) significantly boost potency (EC50 = 0.22 mg/L vs. Valsa mali) by optimizing steric interactions with fungal enzymes .
  • Chloroethyl and pyridinyl groups enhance cell membrane disruption, a mechanism distinct from conventional antifungals.

Scaffold Versatility: The unsubstituted core (allopurinol) serves as a xanthine oxidase inhibitor , while amino/methyl derivatives () are intermediates for antibacterial agents. PDE5 inhibitors () feature morpholinosulphonyl and bromophenyl groups, highlighting the scaffold’s adaptability to diverse targets.

Biological Activity

5-Phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound belongs to the pyrazolopyrimidine family and is characterized by the following structural formula:

C11H8N4S\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{S}

Key Features

  • IUPAC Name : 5-phenyl-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
  • CAS Number : 107466-19-3
  • Molecular Weight : 244.27 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with key molecular targets such as the epidermal growth factor receptor (EGFR) and protein tyrosine kinases, disrupting their normal function and inhibiting cell proliferation .

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated the efficacy of this compound against breast and colon cancer cell lines. The results indicated an IC50 value of approximately 12 µM for breast cancer cells, showcasing its potential as a therapeutic agent .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise in antiviral applications. It has been reported to inhibit viral replication through mechanisms involving the disruption of viral enzyme functions .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : Targeting cyclin-dependent kinases (CDKs) and other protein kinases.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
5-Phenyl-6-sulfanyl...StructureAnticancer, Antiviral12 (breast cancer)
Pyrazolo[3,4-d]pyrimidine DerivativeSimilar core structureVariesVaries
Triazolo[1,2,4]triazole DerivativeAdditional triazole ringEnhanced potencyVaries

Q & A

Q. What established synthetic routes are available for 5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Condensation with HCONH₂ : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide (HCONH₂) under reflux conditions (10 hours), followed by recrystallization from DMF. This method yields moderate purity but is reproducible for small-scale synthesis .
  • Coupling Reactions : Sulfanyl group introduction may involve sodium hydride (NaH) or potassium carbonate (K₂CO₃) as catalysts in polar solvents like DMSO. Temperature control (50–70°C) prevents decomposition of intermediates .

Q. Key Factors Affecting Yield :

  • Solvent polarity (e.g., DMSO enhances nucleophilicity).
  • Catalyst selection (NaH accelerates thiol coupling).
  • Reaction time optimization (excessive heating degrades the pyrazolo-pyrimidine core).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and distinguishes pyrimidine (C=O at ~165 ppm) from pyrazole (C=N at ~150 ppm) carbons.
  • IR Spectroscopy : Confirms sulfanyl (-SH) stretches (2550–2600 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₈N₄OS requires m/z 260.05) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer :

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (solvent, catalyst ratio, temperature). For example, a 2³ design evaluates solvent (DMSO vs. DMF), catalyst (NaH vs. K₂CO₃), and temperature (60°C vs. 80°C). Response surface methodology identifies optimal conditions .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing off-spec batches .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted thiols .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?

Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for cytokine inhibition) .
  • Purity Assessment : HPLC (≥95% purity) ensures biological activity is not confounded by impurities .
  • Structural Analog Comparison : Test derivatives (e.g., 6-fluorophenyl or 5-methylfuran substituents) to isolate substituent-specific effects .

Q. What computational strategies are employed to study interactions with biological targets like CDK2?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in CDK2’s ATP-binding pocket. Key interactions include hydrogen bonds with Glu81 and hydrophobic contacts with Phe82 .
  • QM/MM Simulations : Calculate binding free energies (ΔG) for sulfanyl group modifications, guiding SAR development .
  • MD Simulations : Assess conformational stability over 100 ns trajectories to prioritize derivatives with stable binding .

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